

Unraveling the Off-Target Activities of Roxadustat in Preclinical Settings: A Technical Guide

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Compound of Interest

Compound Name: Roxadustat

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Abstract

Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By stabilizing HIF- α , **Roxadustat** mimics the body's response to hypoxia, leading to increased endogenous erythropoietin production and improved iron metabolism. However, the systemic stabilization of HIF, a master regulator of oxygen homeostasis, inevitably leads to a wide range of physiological effects beyond erythropoiesis. This technical guide delves into the preclinical evidence of **Roxadustat**'s off-target effects, providing a comprehensive overview of its impact on fibrosis, angiogenesis, inflammation, and lipid metabolism. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for the scientific community.

Introduction

Roxadustat's mechanism of action, the inhibition of prolyl hydroxylase domain enzymes (PHDs), prevents the degradation of HIF- α subunits (HIF-1 α and HIF-2 α).^{[1][2]} This leads to the accumulation of HIF- α and its translocation to the nucleus, where it dimerizes with HIF- β and initiates the transcription of a broad array of genes. While the intended therapeutic effect is the upregulation of erythropoietin, this mode of action inherently influences numerous other

cellular processes. Understanding these off-target effects is crucial for a complete safety and efficacy profile of **Roxadustat** and for exploring its potential therapeutic applications in other disease contexts. This guide summarizes key preclinical findings, focusing on the molecular mechanisms and experimental evidence of **Roxadustat**'s activities beyond anemia correction.

Off-Target Effects on Fibrosis

Preclinical studies have consistently demonstrated that **Roxadustat** can modulate fibrotic processes in various organs, including the lungs, kidneys, and peritoneum. The primary mechanism appears to be the interference with the Transforming Growth Factor- β 1 (TGF- β 1)/Smad signaling pathway, a central mediator of fibrosis.

Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, **Roxadustat** administration was shown to ameliorate lung fibrosis.[1][3] This was evidenced by a reduction in the pathology score and decreased collagen deposition in the lung tissue.[1][3] In vitro studies using L929 mouse fibroblasts stimulated with cobalt chloride (a hypoxia mimetic) also showed that **Roxadustat** inhibited cell proliferation and the production of key fibrotic markers.[1]

Renal Fibrosis

The effect of **Roxadustat** on renal fibrosis is complex and appears to be dose- and time-dependent.[4] Some studies suggest a protective role, with **Roxadustat** attenuating renal fibrosis in models of unilateral renal ischemia-reperfusion injury and folic acid-induced acute kidney injury.[4] The proposed mechanism involves the inhibition of the TGF- β 1/Smad3 pathway in renal tubular epithelial cells.[2][5] However, other studies have indicated that high doses of **Roxadustat** might initially promote the expression of pro-fibrotic genes.[4] Another identified mechanism for the amelioration of tubulointerstitial fibrosis is the **Roxadustat**-mediated promotion of intact fibroblast growth factor 23 (iFGF23) cleavage through the transcriptional activation of the Furin enzyme, which in turn inhibits the iFGF23-WNT5A signaling pathway.[6]

Peritoneal Fibrosis

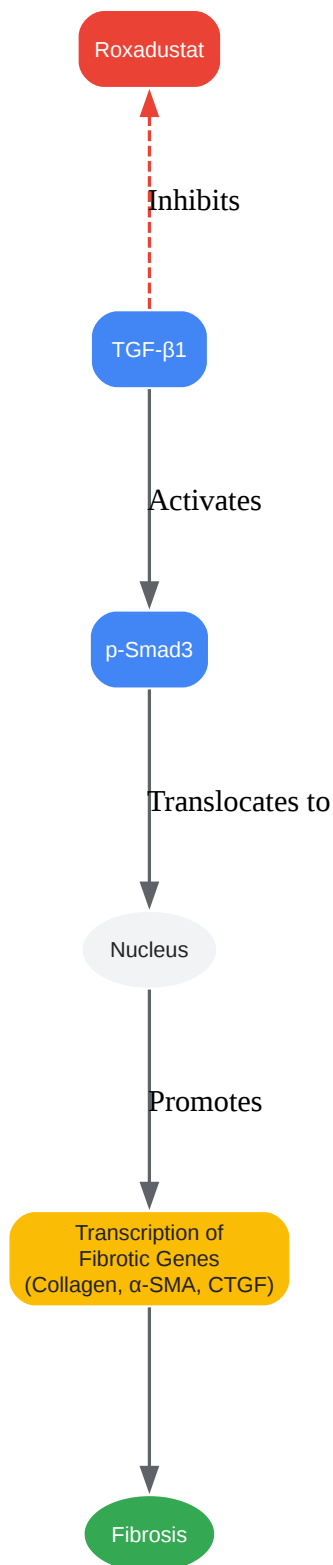
In a mouse model of peritoneal dialysis-related peritoneal fibrosis, **Roxadustat** was found to alleviate peritoneal thickening and reduce inflammation.[7] It also inhibited the epithelial-

mesenchymal transition (EMT), a key process in fibrosis, in TGF- β 1-induced mesothelial cells. [7]

Quantitative Data on Anti-Fibrotic Effects

Model System	Key Fibrotic Markers	Roxadustat Treatment	Quantitative Effect	Reference(s)
Bleomycin-induced pulmonary fibrosis (mice)	Collagen I, Collagen III, α -SMA, CTGF, p-Smad3	Intraperitoneal injection	Significant reduction in expression compared to the bleomycin group.	[1][3]
CoCl ₂ -stimulated L929 mouse fibroblasts	Cell Proliferation, Collagen I, Collagen III, α -SMA	In vitro treatment	Inhibition of proliferation and reduced production of fibrotic markers.	[1]
Hypoxia-induced NRK-52E rat renal tubular epithelial cells	α -SMA, Collagen I, CTGF, p-Smad3	3 μ M in vitro	Significant inhibition of hypoxia-induced increased expression.	[2][5]
Peritoneal dialysis-induced peritoneal fibrosis (mice)	Fibronectin, Collagen I, α -SMA, E-cadherin	Intraperitoneal injection	Decreased expression of fibrotic markers and increased expression of the epithelial marker.	[7]
Folic acid-induced acute kidney injury (mice)	Fibronectin	10 mg/kg intraperitoneal injection	Significant reduction in expression.	[8]

Signaling Pathway: Roxadustat in Fibrosis

Roxadustat's Anti-Fibrotic Mechanism via TGF- β /Smad Pathway[Click to download full resolution via product page](#)

Caption: **Roxadustat** inhibits the TGF- β 1/p-Smad3 signaling pathway to reduce fibrosis.

Off-Target Effects on Angiogenesis

Roxadustat's ability to stabilize HIF-1 α directly impacts angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

Promotion of Angiogenesis

In preclinical models of diabetes, **Roxadustat** has been shown to accelerate cutaneous wound healing by promoting angiogenesis.[9] This effect is attributed to the activation of the HIF-1 α /VEGF/VEGFR2 signaling pathway.[9] Studies in neonatal mice with hyperoxia-induced lung injury also demonstrated that **Roxadustat** promoted alveolar normalization and angiogenesis by upregulating HIF-1 α , VEGF, and endothelial nitric oxide synthase (eNOS).[4]

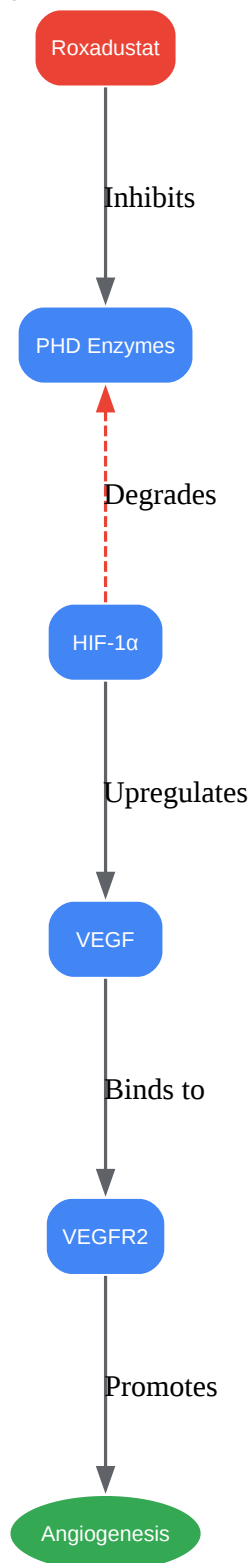
Context-Dependent Effects on Angiogenesis

The pro-angiogenic effects of **Roxadustat** are context-dependent. While beneficial in wound healing and tissue repair, the potential for promoting pathological angiogenesis is a concern. However, in a mouse model of oxygen-induced retinopathy, **Roxadustat** was found to prevent pathological retinal angiogenesis.[10] The study suggested that **Roxadustat** primarily upregulates HIF-1 α in retinal tissue, with only a modest increase in HIF-2 α , a key mediator of pathological angiogenesis in the retina.[10]

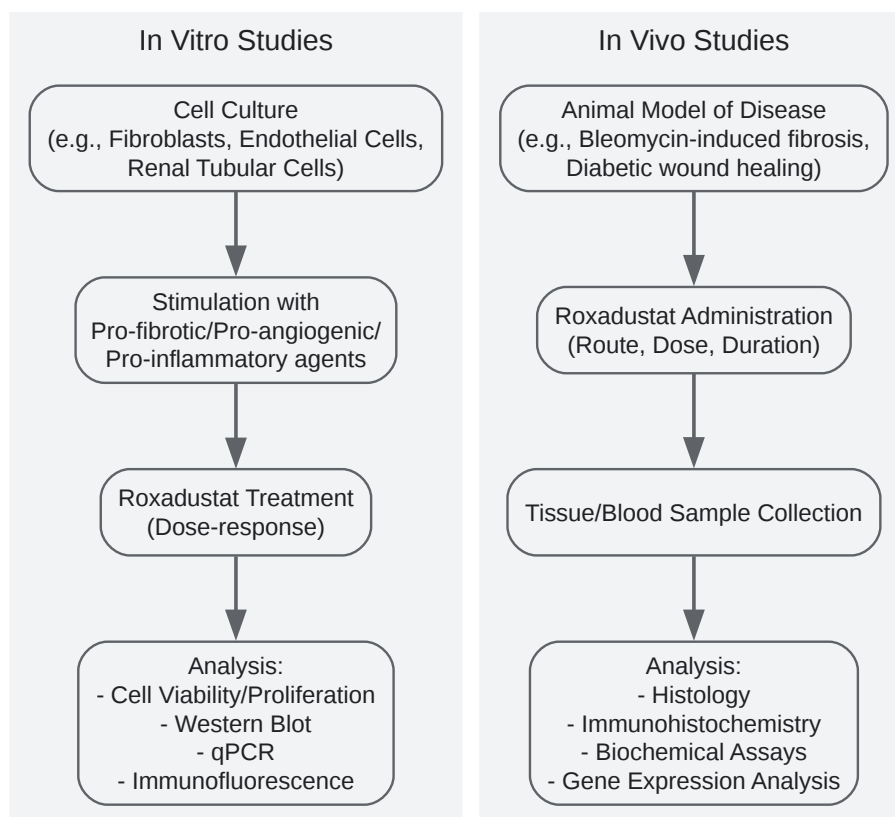
Quantitative Data on Pro-Angiogenic Effects

Model System	Key Angiogenic Markers	Roxadustat Treatment	Quantitative Effect	Reference(s)
Streptozotocin-induced diabetic rats (wound healing)	VEGF, VEGFR2	Topical application	Upregulation of HIF-1 α /VEGF/VEGFR2 signaling and accelerated wound healing.	[9]
Human Umbilical Vein Endothelial Cells (HUVECs)	Angiogenic activity	In vitro treatment	Promoted angiogenic activity.	[9]
Hyperoxia-induced lung injury (newborn mice)	HIF-1 α , VEGF, eNOS	Intraperitoneal injection	Upregulated expression, promoting alveolar normalization and angiogenesis.	[4]
Oxygen-induced retinopathy (mice)	Retinal neovascularization	Intraperitoneal injection	Prevention of oxygen-induced retinopathy without promoting pathological angiogenesis.	[10]

Signaling Pathway: Roxadustat in Angiogenesis

Roxadustat's Pro-Angiogenic Mechanism via HIF-1 α /VEGF Pathway

General Experimental Workflow for Preclinical Evaluation of Roxadustat's Off-Target Effects



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